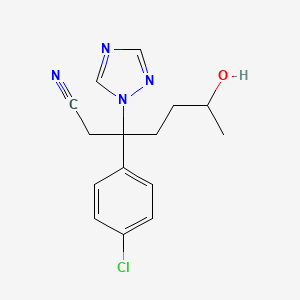
(3S)-3-(4-chlorophenyl)-6-hydroxy-3-(1H-1,2,4-triazol-1-yl)heptanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Myclobutanil-3-hydroxybutyl is a metabolite of the fungicide myclobutanil, which is widely used in agriculture to control fungal diseases. The compound has the molecular formula C15H17ClN4O and a molecular weight of 304.7747 . It is known for its role in environmental analysis and testing, particularly in the context of pesticide residue studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Myclobutanil-3-hydroxybutyl involves the hydroxylation of myclobutanil. The process typically includes the use of specific reagents and catalysts to achieve the desired hydroxylation. The reaction conditions often involve controlled temperatures and pH levels to ensure the selective formation of the hydroxybutyl derivative .
Industrial Production Methods
Industrial production of Myclobutanil-3-hydroxybutyl follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. Quality control measures are implemented to monitor the consistency and safety of the produced compound .
Análisis De Reacciones Químicas
Types of Reactions
Myclobutanil-3-hydroxybutyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, solvents, and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different hydroxylated derivatives, while substitution reactions can produce a variety of substituted compounds .
Aplicaciones Científicas De Investigación
Myclobutanil-3-hydroxybutyl has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Myclobutanil-3-hydroxybutyl involves its interaction with specific molecular targets. It is known to inhibit the biosynthesis of ergosterol, a critical component of fungal cell membranes. This inhibition disrupts the cell membrane integrity, leading to the death of the fungal cells . The compound binds to and inhibits enzymes involved in the ergosterol biosynthesis pathway, such as cytochrome P450 enzymes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Myclobutanil-3-hydroxybutyl include other triazole fungicides such as:
- Propiconazole
- Tebuconazole
- Triflumizole
Uniqueness
Myclobutanil-3-hydroxybutyl is unique due to its specific hydroxylated structure, which differentiates it from other triazole fungicides. This structural difference can influence its chemical reactivity, environmental persistence, and biological activity .
Conclusion
Myclobutanil-3-hydroxybutyl is a significant compound in the field of environmental analysis and pesticide residue studies. Its unique chemical structure and reactivity make it a valuable reference standard in various scientific research applications. Understanding its preparation methods, chemical reactions, and mechanism of action provides insights into its role in agriculture and environmental science.
Propiedades
Fórmula molecular |
C15H17ClN4O |
|---|---|
Peso molecular |
304.77 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)-6-hydroxy-3-(1,2,4-triazol-1-yl)heptanenitrile |
InChI |
InChI=1S/C15H17ClN4O/c1-12(21)6-7-15(8-9-17,20-11-18-10-19-20)13-2-4-14(16)5-3-13/h2-5,10-12,21H,6-8H2,1H3 |
Clave InChI |
MORMJKWAZZZZLF-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC(CC#N)(C1=CC=C(C=C1)Cl)N2C=NC=N2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


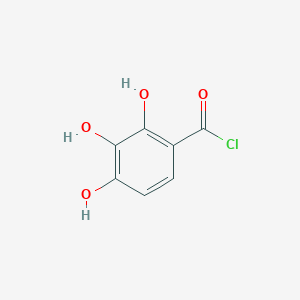
![5-Benzothiazole boronic acid pinacol ester[1073354-91-2]](/img/structure/B13827594.png)
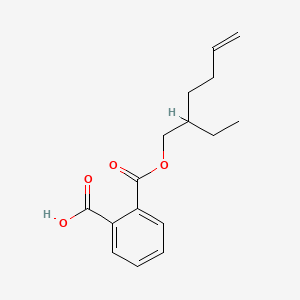
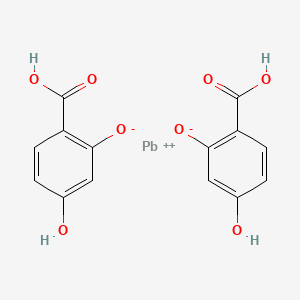
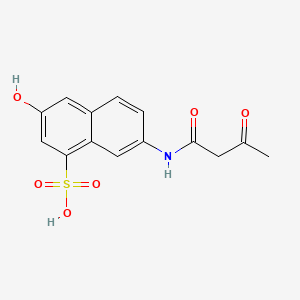
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B13827631.png)
![Acetonitrile,[[(4-ethoxyphenyl)methylene]hydrazinyl]oxo-](/img/structure/B13827634.png)
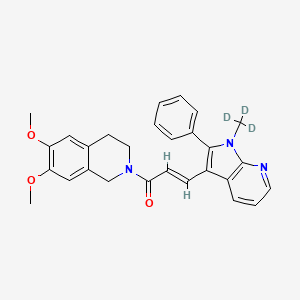
![4,4-difluoro-N-formyl-N-[(1S)-3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide](/img/structure/B13827643.png)
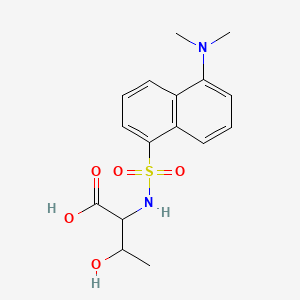
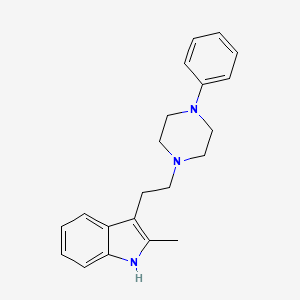
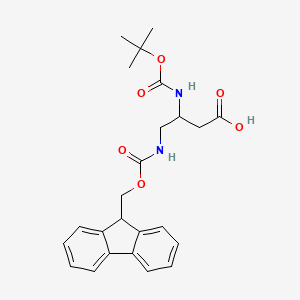
methanol](/img/structure/B13827656.png)

